2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol
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Overview
Description
2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical step in cell division . As a result, the proliferation of cancer cells is inhibited .
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4-dimethylphenylhydrazine with a suitable aldehyde or ketone can form the pyrazole ring, which is then fused with a pyrimidine ring through a series of condensation reactions.
Amination and Substitution:
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, often involving piperazine and appropriate halogenated intermediates.
Attachment of the Ethanol Group: The final step involves the attachment of the ethanol group to the piperazine ring, typically through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core or the attached phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated intermediates and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl or amino groups.
Scientific Research Applications
2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a cancer treatment, particularly as a CDK2 inhibitor. It has shown promising cytotoxic activities against various cancer cell lines.
Biological Research: The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool for studying cellular processes and disease mechanisms.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: This compound also features a pyrazolo[3,4-d]pyrimidine core and has shown promising biological activity.
2-(4,6-Diamino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol: This compound is structurally similar and has been studied for its potential therapeutic applications.
Uniqueness
2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol is unique due to its specific combination of functional groups and its ability to inhibit CDK2 selectively. This makes it a valuable compound for targeted cancer therapy and other biomedical applications.
Properties
IUPAC Name |
2-[4-[4-(3,4-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O/c1-18-8-9-20(16-19(18)2)27-23-22-17-26-32(21-6-4-3-5-7-21)24(22)29-25(28-23)31-12-10-30(11-13-31)14-15-33/h3-9,16-17,33H,10-15H2,1-2H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHPANLLAVGFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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